
2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. This compound is a derivative of cyclohexene and features an ethoxy group and two methyl groups attached to the cyclohexene ring, along with an aldehyde functional group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The process may also include purification steps such as distillation or recrystallization to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various chemical reactions that can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
60638-04-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-4-13-11-6-8(2)5-9(3)10(11)7-12/h6-7,9-11H,4-5H2,1-3H3 |
InChI Key |
HWDVIEIWVXSMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=C(CC(C1C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


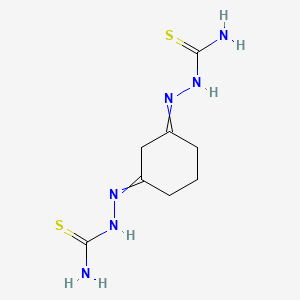
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
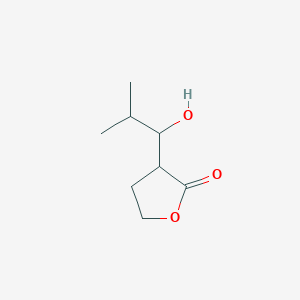
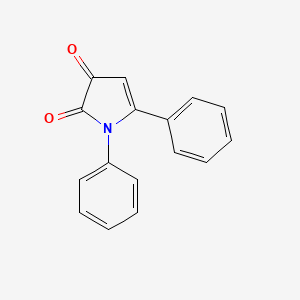
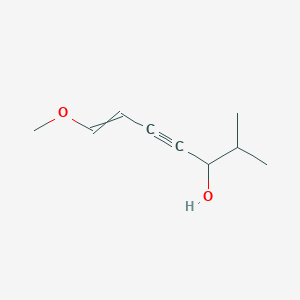
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
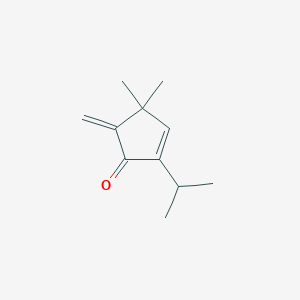

![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


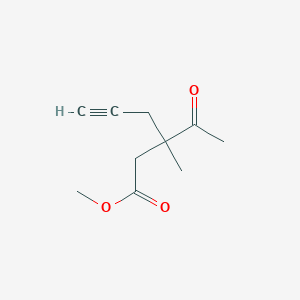
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
